Flurogestone acetate is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor. [, ] In scientific research, it is primarily used for estrus synchronization in sheep, a process that allows for controlled breeding programs. [] This synchronization is achieved through the continuous administration of Flurogestone acetate, often via intravaginal sponges, which suppresses estrus and ovulation. [, , ] Upon removal of the Flurogestone acetate source, the animals regain estrus within a predictable timeframe, enabling timed artificial insemination or natural mating. [, ]
Flurogestone acetate is derived from 9α-fluorohydrocortisone, a precursor that undergoes several chemical reactions to yield the final product. It belongs to the class of synthetic progestins, which are compounds that mimic the action of progesterone, a natural hormone involved in the menstrual cycle and pregnancy. Its chemical formula is , and it is cataloged under the Chemical Identifier (CID) 10476437 in PubChem .
The synthesis of flurogestone acetate involves multiple steps, starting from 9α-fluorohydrocortisone. The following outlines the general procedure:
Flurogestone acetate features a complex molecular structure characterized by several functional groups typical of steroid compounds:
Quantitative analysis of its molecular surface has been conducted to predict characteristic groups that interact with biological systems, aiding in the design of immunoassays for detection purposes .
Flurogestone acetate participates in various chemical reactions typical for steroid compounds:
These reactions are crucial for understanding its stability and activity within biological contexts.
Flurogestone acetate exerts its effects primarily through binding to progesterone receptors located in target tissues such as the uterus and mammary glands. Upon binding, it activates receptor-mediated transcriptional processes that regulate gene expression involved in:
The compound's fluorinated structure enhances receptor affinity compared to non-fluorinated counterparts, contributing to its efficacy as a progestin .
Flurogestone acetate possesses distinct physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications and influence its behavior in biological systems.
Flurogestone acetate is utilized in several scientific and medical applications:
The development of flurogestone acetate (FGA) emerged from G.D. Searle & Company’s intensive steroid pharmacology program in the 1960s, which aimed to enhance the potency and bioavailability of progesterone derivatives. Researchers systematically modified progesterone’s core structure, focusing on halogen substitutions at the C9 position. The introduction of a 9α-fluoro group proved pivotal, as it significantly amplified progestational activity while extending biological half-life. This innovation leveraged fluorine’s electronegativity to strengthen hydrogen bonding with progesterone receptors, yielding a compound 20-25 times more potent than natural progesterone in animal models [1] [5].
Searle’s chemists further optimized the molecule through esterification, synthesizing the C17α-acetate derivative to improve lipid solubility and facilitate intravaginal delivery. Internal developmental codes SC-9880 and NSC-65411 identified the compound during preclinical screening, where it demonstrated exceptional progestogenic effects in endometrial proliferation assays. By 1967, FGA had entered agricultural trials as a synthetic hormone for reproductive management, marking one of the first applications of fluorinated steroids in veterinary medicine [1] [7].
Table 1: Key Brand Names and Availability of Flurogestone Acetate [1] [5] [9]
Brand Name | Marketing Region | Approved Species |
---|---|---|
Chronogest | EU (France, Italy) | Sheep, Goats |
Cronolone | Australia, South Africa | Sheep |
Synchro-Mate | Global | Sheep, Goats |
Gyncro-Mate | UK, Ireland | Sheep |
Ova-Gest | Israel, Netherlands | Goats |
Initial research explored FGA’s potential in human reproductive medicine, capitalizing on its high progestogenic activity. Early clinical studies revealed challenges in systemic side effects and precise dose titration for contraceptive applications. Simultaneously, veterinary researchers recognized its suitability for estrus synchronization in ruminants due to its potent endometrial effects and favorable pharmacokinetics when administered intravaginally [5] [9].
The compound’s transition to veterinary use accelerated after 1970, driven by its physicochemical stability in sponge-based delivery systems. Unlike earlier progesterone formulations, FGA maintained structural integrity in intravaginal devices for 12-21 days, providing sustained release without significant metabolism. This enabled precise synchronization of follicular waves in sheep and goats—critical for artificial insemination programs. Studies confirmed that FGA sponges (marketed as Cronolone® and Chronogest®) induced functional luteal phases in >90% of treated ewes during breeding seasons, establishing it as a cornerstone of intensive livestock management [9] [10].
The original Searle synthesis (patented 1960s) employed diosgenin-derived intermediates, requiring six chemical steps from the natural steroidal sapogenin. This process was complicated by low yields at the 11β-hydroxylation step and tedious purification requirements. A breakthrough came in 2017 with CN107365341A, which disclosed a streamlined three-step route from 9α-fluorohydrocortisone [4]:
This modern approach achieved an 78-83% overall yield and reduced production costs by 25-30% compared to traditional methods. It eliminated fermentation-based steps and minimized heavy metal waste, addressing key environmental concerns in steroid manufacturing [4]. Subsequent innovations focused on crystallization optimization, yielding polymorphic Form II with superior stability for sponge impregnation. The European Patent EP2284174 further refined the synthesis through enzymatic resolution of stereoisomers, ensuring >99.0% HPLC purity [8].
Table 2: Evolution of Industrial Synthesis Methods [4] [8] [9]
Synthesis Era | Key Starting Material | Reaction Steps | Max Yield | Environmental Impact |
---|---|---|---|---|
1960s (Searle) | Diosgenin | 7-8 steps | 28% | High solvent waste, chromium pollution |
1980s Optimization | 17α-Hydroxyprogesterone | 5 steps | 52% | Moderate metal catalysts |
2017 Chinese Patent | 9α-Fluorohydrocortisone | 3 steps | 83% | Low waste, recyclable solvents |
2020 Enzymatic Process | Androstenedione | 4 steps (biotransformation) | 76% | Minimal heavy metals |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2